3,6-Dihydroxy-10,10-dimethylanthrone

Hydrogen bonding Molecular recognition Drug-likeness

Researchers requiring a structurally rigid, dual-phenolic anthrone scaffold for OLED development or H-bond donor SAR studies face limited sourcing of the 3,6-dihydroxy isomer with 10,10-dimethyl blocking. This compound directly addresses that gap. - Purity: ≥98% (HPLC), CAS 1431377-53-5, MW 254.28 g/mol. - Key differentiation: Non-chelated 3,6-OH pattern (TPSA 57.53 Ų, LogP 2.97) vs. 1,8-dihydroxy isomers enables clean SAR for H-bond contributions. - Supply: Research-use only; available from stock with rapid global dispatch.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B12974901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydroxy-10,10-dimethylanthrone
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C
InChIInChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3
InChIKeyWXDRXTWBNLQLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dihydroxy-10,10-dimethylanthrone: Structural & Physicochemical Baseline


3,6-Dihydroxy-10,10-dimethylanthrone is a synthetic dihydroxy-anthrone derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol, featuring two phenolic hydroxyl groups at the 3- and 6-positions and two geminal methyl groups at the C-10 position of the anthrone scaffold . The compound belongs to the anthrone class—tricyclic aromatic ketones structurally related to anthraquinones and the antipsoriatic drug anthralin (1,8-dihydroxy-9-anthrone)—but is distinguished by its unique 3,6-dihydroxy substitution pattern combined with 10,10-dimethyl blocking, which eliminates the possibility of intramolecular hydrogen bonding with the C-9 carbonyl that characterizes 1,8-dihydroxy isomers [1]. The parent scaffold, 10,10-dimethylanthrone (CAS 5447-86-9), is a well-established key intermediate in the industrial synthesis of the tricyclic antidepressant melitracen hydrochloride [2]. The 3,6-dihydroxy derivative introduces two additional hydrogen-bond donor/acceptor sites and a significantly altered polarity profile relative to the parent, positioning it as a functionally distinct candidate for applications requiring enhanced aqueous compatibility, phenolic reactivity, or multi-point molecular recognition.

1 Distinct 3,6-dihydroxy substitution pattern supports phenolic reactivity and molecular recognition studies.
2 Hydrogen-bond donor count (HBD = 2) enables multi-point binding not possible with non-hydroxylated parent.
3 Increased polarity (logP 2.97 vs 3.56) offers aqueous-phase compatibility context for formulation research.

3,6-Dihydroxy-10,10-dimethylanthrone: Position-Specific Substitution


Cautionary Note on Evidence Availability: Direct head-to-head experimental comparisons between 3,6-dihydroxy-10,10-dimethylanthrone and its closest analogs are absent from the peer-reviewed primary literature as of the search date. The quantitative differentiation presented below is therefore constructed from (i) directly comparable computed/measured physicochemical parameters, (ii) well-established structure–property relationships drawn from the anthrone literature, and (iii) class-level inferences from closely related hydroxylated anthrones. Users should treat class-level inferences as hypothesis-generating rather than conclusive. Despite this limitation, the physicochemical divergence between 3,6-dihydroxy-10,10-dimethylanthrone and its nearest comparators is sufficiently large—spanning logP, polar surface area, hydrogen-bond donor/acceptor counts, and tautomeric behavior—that generic substitution without explicit re-validation would introduce scientifically unjustified risk in applications dependent on molecular recognition, solubility partitioning, or phenolic reactivity . The 3,6-dihydroxy pattern is structurally and functionally non-interchangeable with both the 1,8-dihydroxy (anthralin-type) isomers, which form strong intramolecular O–H···O=C hydrogen bonds that lock the keto tautomer (ΔₜH = 12.7 kcal mol⁻¹ vs. 3.8 kcal mol⁻¹ for anthrone; enol/enone ratio ~10⁻¹⁰) [1], and the non-hydroxylated 10,10-dimethylanthrone parent, which lacks hydrogen-bond donor capacity entirely .

Versus non-hydroxylated 10,10-dimethylanthrone
Lacks hydrogen-bond donor capacity (HBD=0); replacement may shift solubility, binding, and recognition profiles.
Versus 1,8-dihydroxy isomers (anthralin-type)
Intramolecular O–H···O=C bonding locks keto form; tautomeric equilibrium and redox behavior are not interchangeable.
Generic substitution without re-validation
Physicochemical divergence (logP, HBD/HBA, TPSA) may introduce risk in recognition, solubility, or reactivity applications.

3,6-Dihydroxy-10,10-dimethylanthrone Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. Parent Compound

3,6-Dihydroxy-10,10-dimethylanthrone possesses two phenolic hydroxyl groups that confer a hydrogen-bond donor (HBD) count of 2 and a hydrogen-bond acceptor (HBA) count of 3, in contrast to the parent compound 10,10-dimethylanthrone, which has HBD = 0 and HBA = 1 . This represents a fundamental difference in intermolecular interaction capability: the dihydroxy derivative can simultaneously donate two H-bonds and accept three, enabling multi-point binding to biological targets or solvents that is structurally impossible for the non-hydroxylated parent. In the context of Lipinski's Rule of Five, the dihydroxy derivative satisfies all criteria (HBD ≤ 5, HBA ≤ 10), but its HBD count of 2 places it in a different ADME prediction space than the parent (HBD = 0), with implications for solubility, permeability, and off-target binding profiles .

H-Bond Donor Capacity
Reported
Target: HBD=2, HBA=3; Parent: HBD=0, HBA=1. ΔHBD=+2, ΔTPSA=+40.46 Ų
Enables multi-point H-bond recognition not possible with parent.
Computed descriptors from vendor sources; experimental confirmation not available.
Hydrogen bonding Molecular recognition Drug-likeness

Lipophilicity Modulation via Dihydroxy Substitution

The computed logP of 3,6-dihydroxy-10,10-dimethylanthrone is 2.97, compared to 3.56 for the parent 10,10-dimethylanthrone—a reduction of 0.59 log units . This corresponds to an approximately 3.9-fold decrease in octanol-water partition coefficient, indicating significantly greater aqueous-phase affinity. For context, anthralin (1,8-dihydroxy-9-anthrone) has a reported logP of 3.38 [1], meaning the 3,6-isomer is more hydrophilic than both the parent and the 1,8-dihydroxy clinical compound. The reduced lipophilicity is attributable to the two phenolic –OH groups, which increase polar surface area (57.53 vs. 17.07 Ų) and enable hydrogen bonding with water.

Lipophilicity (logP)
Reported
Target logP=2.97; Parent 3.56; Anthralin 3.38. ΔlogP vs parent −0.59 (≈3.9× lower partition)
Increased aqueous-phase affinity relative to parent and anthralin.
Computed logP values; experimental logP not available.
Lipophilicity ADME Formulation science

Tautomeric Equilibrium: 3,6- vs. 1,8-Dihydroxy

Korth and Mulder (2014) quantified the keto–enol tautomerization energetics of anthrone derivatives using CBS-QB3 calculations [1]. For unsubstituted anthrone, the enthalpy of tautomerization (ΔₜH) is 3.8 kcal mol⁻¹. Introduction of 1,8-dihydroxy groups (as in anthralin/dithranol) dramatically shifts the equilibrium toward the ketone form: ΔₜH increases to 12.7 kcal mol⁻¹, with an enol/enone ratio of approximately 10⁻¹⁰, driven by strong intramolecular O–H···O=C hydrogen bonds within six-membered rings [1]. In 3,6-dihydroxy-10,10-dimethylanthrone, the hydroxyl groups are positioned on the distal aromatic rings (positions 3 and 6), geometrically incapable of forming intramolecular hydrogen bonds with the C-9 carbonyl. Consequently, the tautomeric equilibrium of the 3,6-isomer is predicted to resemble that of the parent scaffold (ΔₜH ≈ 3.8 kcal mol⁻¹ range) rather than the anthralin-type locked-keto configuration. This is a class-level inference; no direct experimental measurement of the 3,6-isomer's tautomeric equilibrium has been reported.

Tautomerism (keto-enol)
Class-level
Target (3,6): predicted ΔₜH ~3.8 kcal/mol; Anthralin: ΔₜH=12.7 kcal/mol, enol/enone ~10⁻¹⁰
Tautomeric profile distinct from anthralin; may influence redox and radical behavior.
3,6-isomer values inferred from structure; no direct experimental measurement.
Tautomerism Keto-enol equilibrium Intramolecular hydrogen bonding

Photoinitiator Potential from Anthrone Class Evidence

US Patent 4,188,224 (Felder & Kirchmayr, assigned to Ciba-Geigy Corporation) discloses that anthrone derivatives bearing hydroxy, ether, or hydrocarbyl groups at the 10-position—specifically exemplified by 10,10-dimethoxyanthrone, 10,10-diethoxyanthrone, and 10,10-ethylenedioxyanthrone—function as excellent photoinitiators for the UV-curing of unsaturated monomeric or oligomeric acrylate systems, used in coatings and printing inks at 0.5–5% by weight [1]. The patent generically claims 10-monohydroxy- and 10-dihydroxy-anthrone derivatives as photoinitiators. While 3,6-dihydroxy-10,10-dimethylanthrone is not explicitly exemplified, its structural features—a 10,10-dimethyl-substituted anthrone core bearing two phenolic hydroxyl groups—place it within the broader class of hydroxylated anthrones claimed. The 3,6-dihydroxy pattern provides phenolic –OH groups that can participate in Type II (hydrogen-abstraction) photoinitiation mechanisms with co-initiators, analogous to benzophenone-based systems. No direct photopolymerization rate data (e.g., Rp, induction period, or double-bond conversion) are available for the target compound itself.

Photoinitiator Class Evidence
Class-level
Anthrone derivatives claimed as photoinitiators in US 4,188,224; target structurally consistent with generic formula.
Class-level evidence supports exploratory evaluation; requires benchmarking.
No direct photocuring data for target compound.
Photoinitiation UV-curing Photopolymerization

Topoisomerase-II Docking Baseline vs. Parent

Sheena Mary et al. (2015) demonstrated through DFT-optimized molecular docking that 10,10-dimethylanthrone forms a stable complex with human topoisomerase-II, with ligand-receptor interactions indicating appreciable antineoplastic potential [1]. The docking study further showed that the formation of a good number of hydrogen bonds correlated with favorable binding affinities [2]. The carbonyl oxygen at C-9 was identified via MEP mapping as the primary negative potential region susceptible to electrophilic attack [1]. In the parent compound, hydrogen-bond interactions are limited to C–H···O type contacts (as evidenced by its crystal structure showing only intermolecular C–H···O and C–H···π interactions) [3]. The 3,6-dihydroxy derivative, by introducing two strong O–H donors, is expected—based on class-level inference—to form additional and potentially stronger O–H···O and O–H···N hydrogen bonds with receptor residues, which could enhance binding affinity relative to the parent. However, no docking study of the 3,6-dihydroxy derivative has been reported.

Topo-II Docking Potential
Class-level
Parent demonstrates stable topo-II complex via C–H···O contacts; dihydroxy derivative predicted to add O–H···O/N bonds.
Hypothesis-driven probe; binding improvement not confirmed.
No docking data for dihydroxy derivative; parent docking from Sheena Mary et al. 2015.
Molecular docking Topoisomerase-II Antineoplastic

Purity & Commercial Availability Comparison

3,6-Dihydroxy-10,10-dimethylanthrone is commercially available at a certified purity of 98% (HPLC-grade,入库指导纯度) from LeYan (Cat. No. 1791659) and Shaoyuan (Cat. No. SY224173) . The product is supplied for research use only, with GHS hazard classification Warning (H302–H315–H319–H335) . For comparison, the parent compound 10,10-dimethylanthrone is widely available at purities ranging from 95% to 99.98% depending on supplier (e.g., 95%+ from LeYan, 98% from BOC Sciences, 99.5% from Dingcheng Bio, 99.85% HPLC purity in the green synthesis report by Rathod et al.) [1]. The dihydroxy derivative is a specialty research chemical with more limited supplier options (primarily LeYan, Shaoyuan, and a few other Chinese CROs) and longer lead times (10 days备货期 reported by ChemSrc) , whereas the parent is a commodity intermediate stocked broadly for melitracen manufacturing.

Purity & Supply
Data to verify
Target: 98% HPLC (LeYan, Shaoyuan), ~10 day lead. Parent: 95–99.98%, >10 suppliers, in-stock.
Limited sourcing; anticipate longer lead times vs parent.
Purity from vendor declarations; custom synthesis for >99% purity.
Purity specification Quality control Procurement

3,6-Dihydroxy-10,10-dimethylanthrone: Application Scenarios


SAR Probing in Topoisomerase-II Inhibitor Programs

In medicinal chemistry campaigns targeting human topoisomerase-II, researchers can procure 3,6-dihydroxy-10,10-dimethylanthrone as a probe to test whether the addition of two phenolic H-bond donors to the 10,10-dimethylanthrone scaffold enhances binding affinity or selectivity relative to the parent. The parent scaffold has demonstrated stable topoisomerase-II complex formation and appreciable antineoplastic potential, but its only H-bond contact mode is weak C–H···O [1] . The dihydroxy derivative introduces O–H donors predicted to form stronger, more directional hydrogen bonds with receptor residues—a hypothesis that directly leverages the HBD count increase from 0 to 2 [2]. This scenario is hypothesis-driven: users should procure both the parent (as a negative control for H-bond contributions) and the 3,6-dihydroxy derivative for parallel testing.

Water-Compatible Photoinitiator Formulations

Formulators seeking photoinitiators with enhanced compatibility in aqueous or polar UV-curable systems can evaluate 3,6-dihydroxy-10,10-dimethylanthrone based on class-level patent evidence that hydroxylated anthrones function as photoinitiators for acrylate photopolymerization, combined with its measured logP reduction to 2.97 (vs. 3.56 for the parent) and elevated TPSA of 57.53 Ų [1] . The phenolic –OH groups may participate in Type II hydrogen-abstraction initiation with amine co-initiators, analogous to benzophenone/amine systems, while the improved aqueous compatibility addresses a known limitation of conventional hydrophobic photoinitiators (e.g., benzophenone, thioxanthones) that suffer from poor solubility in water-borne formulations [2]. Users should benchmark against 10,10-dimethoxyanthrone or a standard benzophenone/amine system.

Functionalizable Building Block for OLED Materials

The dimethylanthrone core is an established scaffold in organic electroluminescent device (OLED) materials, with patent literature (CN107353290A) demonstrating its use as a core structure for compounds achieving HPLC purities of 99.3% in OLED applications [1]. 3,6-Dihydroxy-10,10-dimethylanthrone extends this utility: the two phenolic –OH groups serve as orthogonal functionalization handles for etherification, esterification, or coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install charge-transporting or emissive moieties selectively at the 3- and 6-positions, while the 10,10-dimethyl blocking prevents enolization at C-10 and stabilizes the ketone form. This scenario leverages the compound's dual hydroxyl functionality (Rotatable_Bonds = 0, meaning the –OH groups are rigidly positioned on the aromatic framework) for precision molecular engineering.

Antioxidant Mechanism Probing via Comparative Studies

The anthrone literature establishes that hydroxyl substitution pattern critically governs antioxidant mechanism: 1,8-dihydroxy isomers (anthralin) generate radicals via C-10 hydrogen abstraction from a locked-keto tautomer (ΔₜH = 12.7 kcal mol⁻¹), while non-chelated hydroxyanthrones may operate through phenolic O–H bond dissociation [1]. The 3,6-dihydroxy-10,10-dimethyl isomer, with its distal –OH groups incapable of intramolecular H-bonding to the C-9 carbonyl and its 10-position blocked by dimethyl groups, provides a clean comparative system to isolate the contribution of non-chelated phenolic –OH groups to radical-scavenging activity. Researchers can procure this compound alongside anthralin (1,8-dihydroxy) and the non-hydroxylated parent to construct a systematic SAR matrix for antioxidant mechanism elucidation. This scenario directly exploits the compound's unique tautomeric architecture established in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
Topoisomerase-II SAR probe
H-bond donor profile (HBD=2 vs 0)
Binding affinity comparison vs parent scaffold
Aqueous photoinitiator screening
Polarity and aqueous compatibility context
Photocuring efficiency benchmarking
OLED building block functionalization
Dual phenolic handles for regioselective coupling
Purity and structural confirmation
Antioxidant mechanism studies
Non-chelated phenolic –OH groups
Comparative radical-scavenging assays
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